molecular formula C9H5FO2 B15293553 2-Ethynyl-4-fluorobenzoic acid

2-Ethynyl-4-fluorobenzoic acid

Cat. No.: B15293553
M. Wt: 164.13 g/mol
InChI Key: QYFSYGPYLZBHDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the reaction of 4-fluorobenzyl alcohol with concentrated sulfuric acid and potassium nitrate to produce an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-fluorobenzoic acid is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

2-ethynyl-4-fluorobenzoic acid

InChI

InChI=1S/C9H5FO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5H,(H,11,12)

InChI Key

QYFSYGPYLZBHDK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

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